

# catalytic activity of metal complexes derived from 2,2'-dimethoxy-1,1'-binaphthalene

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## Compound of Interest

Compound Name: 2,2'-Dimethoxy-1,1'-binaphthalene

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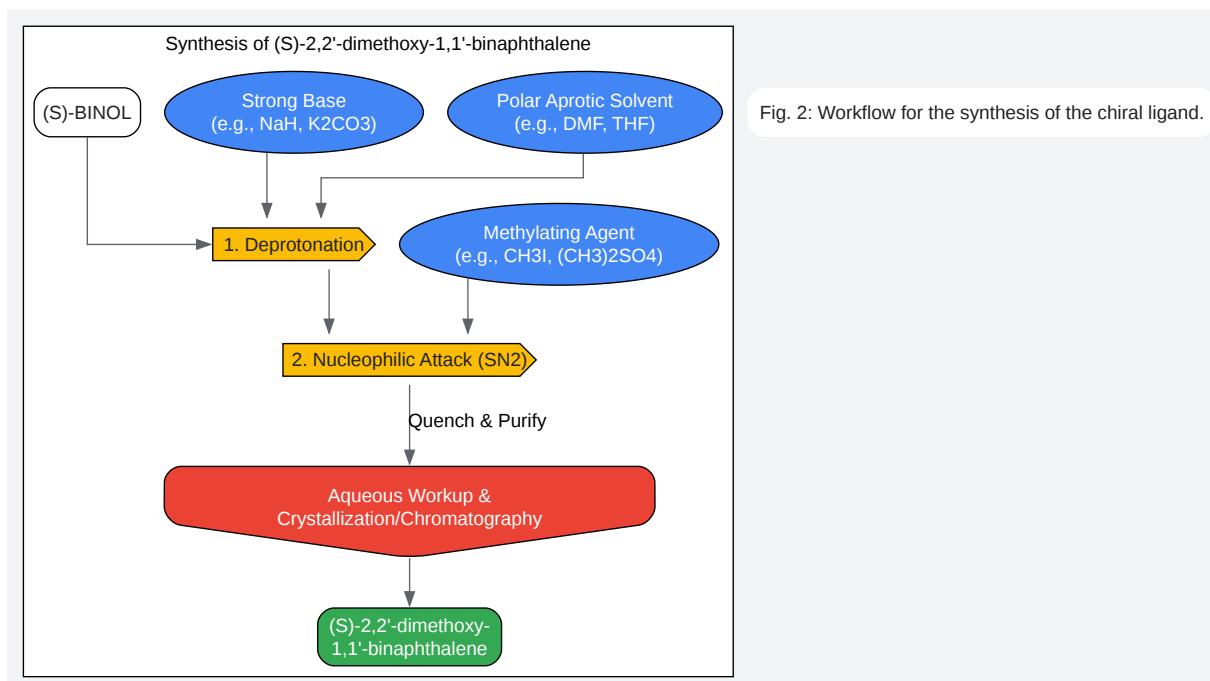
## The Ligand: Understanding the 2,2'-Dimethoxy-1,1'-binaphthalene Scaffold

The defining feature of the 1,1'-binaphthyl scaffold is its axial chirality, a property known as atropisomerism, which arises from hindered rotation around the C1-C1' single bond. This rigid and well-defined chiral environment is exceptionally effective at controlling the stereochemical outcome of a reaction.[\[1\]](#)

The subject of this guide, **2,2'-dimethoxy-1,1'-binaphthalene**, is a direct derivative of the more common 1,1'-bi-2-naphthol (BINOL). The key distinction lies in the replacement of the hydroxyl groups at the 2 and 2' positions with methoxy groups. This seemingly minor change has significant implications:

- **Electronic Properties:** The methoxy groups are less acidic and are purely electron-donating through resonance, which can alter the electronic environment of a coordinated metal center.
- **Coordination and Solubility:** Unlike the hydroxyl groups of BINOL which can be deprotonated to form covalent bonds with metals, the methoxy groups coordinate as neutral Lewis bases. This changes the nature of the metal-ligand interaction and often improves solubility in organic solvents.[\[1\]](#)
- **Steric Hindrance:** The methyl groups introduce additional steric bulk closer to the metal center, which can influence substrate approach and, consequently, enantioselectivity.

These properties make metal complexes of **2,2'-dimethoxy-1,1'-binaphthalene** distinct catalysts, warranting a dedicated evaluation of their performance.



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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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